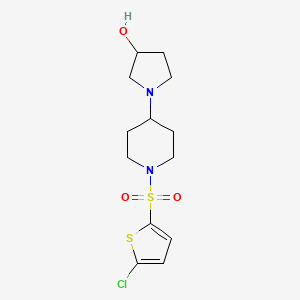

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Description

This compound features a piperidine ring connected to a pyrrolidin-3-ol moiety via a sulfonyl group derived from 5-chlorothiophene-2-yl. Though direct biological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in medicinal chemistry, such as enzyme inhibition or antiviral activity .

Properties

IUPAC Name |

1-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O3S2/c14-12-1-2-13(20-12)21(18,19)16-7-3-10(4-8-16)15-6-5-11(17)9-15/h1-2,10-11,17H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVHTQWPHLKLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Chlorothiophene Moiety: The chlorothiophene group is introduced via a sulfonylation reaction, where a chlorothiophene derivative reacts with a sulfonyl chloride in the presence of a base.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

Final Coupling: The final step involves coupling the piperidine and pyrrolidine intermediates under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of corresponding thiols or sulfonic acids.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Design : This compound is being studied as a potential pharmacophore due to its interactions with various biological targets. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity.

- Enzyme Inhibition : Research indicates that the compound exhibits significant enzyme inhibition properties, making it a candidate for addressing metabolic disorders such as obesity and diabetes .

2. Biological Research

- Receptor Binding Studies : The compound acts as an antagonist for certain G protein-coupled receptors (GPCRs), which are crucial in mediating physiological responses. Its specificity in binding could lead to therapeutic applications for disorders related to these receptors .

- Metabolic Studies : A notable study demonstrated that 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol significantly reduced weight gain and improved metabolic markers in diet-induced obesity models, indicating its potential as an anti-obesity agent .

3. Materials Science

- Novel Material Development : The unique structural features of this compound make it suitable for developing materials with specific electronic or optical properties. Its sulfonyl and chlorothiophene moieties can impart desirable characteristics for applications in organic electronics and photonics.

4. Chemical Biology

- Probe Development : The compound serves as a probe in chemical biology to study interactions between small molecules and biological macromolecules. This application is vital for understanding cellular signaling pathways and enzyme functions .

Case Studies and Research Findings

Research findings have demonstrated the compound's efficacy in various applications:

- Anti-obesity Studies : In controlled experiments involving diet-induced obesity models, the compound showed a significant reduction in weight gain compared to control groups, suggesting its potential role as an anti-obesity agent .

- Enzyme Interaction Mechanisms : Studies have elucidated the interaction mechanisms of this compound with specific enzymes, providing insights into its inhibitory effects on metabolic pathways critical for energy balance .

Mechanism of Action

The mechanism of action of 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the chlorothiophene moiety can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Implications of Structural Variations

- Hydrogen Bonding : The pyrrolidin-3-ol moiety may outperform analogs with simple alcohols (e.g., -CH2OH) in forming stable hydrogen bonds.

- Thermal Stability : Melting points of analogs (132–230°C) suggest the target compound may exhibit similar robustness, critical for formulation .

Biological Activity

1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features, which include a sulfonyl group and a chlorothiophene moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in drug development.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 400.9 g/mol. The compound consists of a piperidine ring, a pyrrolidine ring, and a sulfonyl group attached to a chlorothiophene structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of various enzymes, leading to inhibition or modulation of their activity. Additionally, the chlorothiophene moiety may engage in π-π interactions with aromatic residues, enhancing the binding stability to target proteins.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which could have implications for conditions like obesity and diabetes .

Receptor Binding

This compound has shown promising results in receptor binding studies. It acts as an antagonist for certain G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses. The specificity of binding can lead to therapeutic applications in treating disorders related to these receptors .

Case Studies

A notable study investigated the effects of this compound on metabolic processes in diet-induced obesity models. The results demonstrated that it significantly reduced weight gain and improved metabolic markers compared to control groups, suggesting its potential as an anti-obesity agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperazine) | Similar sulfonyl and chlorothiophene moiety; piperazine ring | Moderate receptor binding |

| 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin) | Lacks pyrrolidine ring; contains only piperidine | Lower enzyme inhibition |

| 1-(1-(pyrrolidin)) | Different functional groups; no sulfonyl group | Minimal biological activity |

Research Applications

The unique characteristics of this compound make it an attractive candidate for various research applications:

- Medicinal Chemistry : Its potential as a pharmacophore in drug design is significant due to its ability to interact with multiple biological targets.

- Chemical Biology : Used as a probe to study small molecule interactions with biological macromolecules.

- Materials Science : Investigated for developing novel materials with specific electronic or optical properties due to its unique structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine-pyrrolidin-3-ol precursor using 5-chlorothiophene-2-sulfonyl chloride. Key steps include:

- Step 1 : Reacting the piperidine intermediate with the sulfonyl chloride in anhydrous THF or DMF, using a base like triethylamine to scavenge HCl .

- Step 2 : Optimizing reaction time (16–24 hours) and temperature (room temperature to reflux).

- Step 3 : Purification via silica gel chromatography with ethyl acetate/hexane gradients. Yield improvements can be achieved by varying stoichiometry (1:1.2 molar ratio of precursor to sulfonyl chloride) or using catalysts like LiH in DMF .

Q. How can the structural identity of the compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to verify functional groups (e.g., sulfonyl, piperidine, and pyrrolidin-3-ol moieties) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles .

Q. What safety precautions are critical during the synthesis and handling of this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride vapors.

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact.

- Emergency Protocols : In case of skin exposure, rinse immediately with water; for ingestion, seek medical attention. Safety data sheets for structurally similar sulfonamides recommend these measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonylated piperidine derivatives across different studies?

- Methodological Answer : Contradictions may arise from assay variability or impurities. To address this:

- Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests under standardized conditions.

- Purity Verification : Use HPLC (>95% purity) and elemental analysis to rule out impurity effects.

- Computational Validation : Perform molecular docking (e.g., using Mercury’s interaction analysis) to predict binding modes, followed by mutagenesis studies to validate targets .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in antimicrobial or neurological applications?

- Methodological Answer :

- Derivatization : Synthesize analogs with modifications to the sulfonyl, piperidine, or pyrrolidin-3-ol groups (e.g., replacing 5-chlorothiophene with other heterocycles) .

- Biological Testing : Screen derivatives against microbial panels (e.g., Gram-positive/-negative bacteria) or neurological targets (e.g., neurotensin receptors) using dose-response assays.

- Statistical Analysis : Use IC/EC values to correlate structural changes with activity trends. For example, bulkier substituents on the piperidine ring may enhance blood-brain barrier penetration .

Q. How can crystallographic data be leveraged to understand the compound’s interaction with biological targets?

- Methodological Answer :

- Co-crystallization : Grow crystals of the compound bound to its target protein (e.g., enzymes) and solve the structure using SHELX or Phenix.

- Void Analysis : Use Mercury’s Materials Module to visualize binding pockets and hydrogen-bonding networks.

- Packing Similarity : Compare crystal packing with known active derivatives to identify conserved interaction motifs .

Q. What experimental approaches are recommended for analyzing metabolic stability or toxicity in preclinical studies?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS.

- Toxicity Screening : Use zebrafish or murine models to assess acute toxicity (LD) and organ-specific effects.

- CYP Inhibition Assays : Test for interactions with cytochrome P450 enzymes to predict drug-drug interactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?

- Methodological Answer :

- Re-docking : Verify computational parameters (e.g., force fields, solvation models) using software like AutoDock Vina.

- Mutagenesis : Introduce point mutations in the target protein’s active site to test predicted binding residues.

- SPR/BLI : Validate affinity using surface plasmon resonance (SPR) or bio-layer interferometry (BLI) for kinetic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.